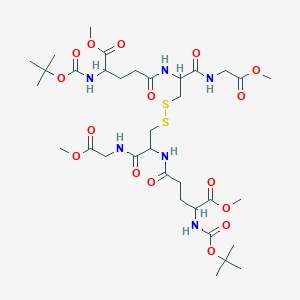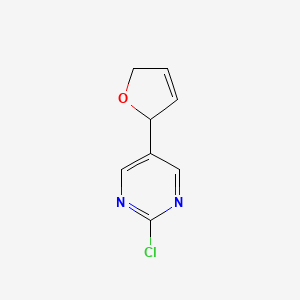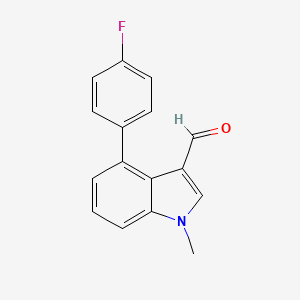![molecular formula C14H12N2S B13871692 2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871692.png)
2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure, and a 4-methylsulfanylphenyl group attached to it. The presence of these functional groups imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions. One common method includes the condensation of 4-methylsulfanylbenzaldehyde with 2-aminopyridine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparación Con Compuestos Similares
2-(4-Methylsulfonylphenyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-(4-Methylphenyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the sulfanyl group, affecting its chemical reactivity and biological activity.
2-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine: Contains a chlorine atom, which can influence its electronic properties and interactions with biological targets.
Uniqueness: The presence of the 4-methylsulfanyl group in 2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine imparts unique electronic and steric properties, enhancing its ability to interact with specific enzymes and receptors. This makes it a valuable compound for developing selective inhibitors and therapeutic agents.
Propiedades
Fórmula molecular |
C14H12N2S |
|---|---|
Peso molecular |
240.33 g/mol |
Nombre IUPAC |
2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H12N2S/c1-17-12-6-4-10(5-7-12)13-9-11-3-2-8-15-14(11)16-13/h2-9H,1H3,(H,15,16) |
Clave InChI |
POQVRGUHLKFLAL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine](/img/structure/B13871611.png)

![4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B13871620.png)






![Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13871671.png)


![2-[Cyclopropanecarbonyl(ethyl)amino]acetic acid](/img/structure/B13871686.png)

